o-Hydroxyphenyl carbamate
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Overview
Description
o-Hydroxyphenyl carbamate: is an organic compound with the molecular formula C7H7NO3. It is a derivative of carbamic acid where the hydroxyl group is ortho to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Phenyl Chloroformate: One common method involves the reaction of 4-(aminomethyl) phenol with phenyl chloroformate.
Carbamoylation: Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a phosgene-free flow-system.
Industrial Production Methods: Industrial production often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Hydroxyphenyl carbamate can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides in the presence of bases like lithium hydride are used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various O-substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Biology and Medicine:
- Investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for treating Alzheimer’s disease .
Industry:
Mechanism of Action
The mechanism of action of o-Hydroxyphenyl carbamate involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Comparison with Similar Compounds
- Phenyl N-(o-carboxyphenyl)carbamate
- Phenyl N-(o-ethoxycarbonylphenyl)carbamate
Comparison:
- Chemical Stability: o-Hydroxyphenyl carbamate displays good chemical and proteolytic stability, similar to other carbamates .
- Biological Activity: It has unique enzyme inhibition properties, particularly against cholinesterases, which sets it apart from other carbamates .
- Industrial Use: Like other carbamates, it is widely used in agriculture and industry, but its specific applications in enzyme inhibition make it unique .
Properties
CAS No. |
35580-87-1 |
---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2-hydroxyphenyl) carbamate |
InChI |
InChI=1S/C7H7NO3/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4,9H,(H2,8,10) |
InChI Key |
BIHORWRPXKVBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)N |
Origin of Product |
United States |
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